molecular formula C25H31N5O2 B5963603 N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide

Cat. No.: B5963603
M. Wt: 433.5 g/mol
InChI Key: KSPPJYLHCRXRIL-UHFFFAOYSA-N
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Description

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a piperazine ring, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-3-7-20-14-21(28-27-20)17-29(2)24(31)15-23-25(32)26-12-13-30(23)16-19-10-6-9-18-8-4-5-11-22(18)19/h4-6,8-11,14,23H,3,7,12-13,15-17H2,1-2H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPPJYLHCRXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C(=O)CC2C(=O)NCCN2CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The key steps often include:

    Formation of the Naphthalene Derivative: This involves the reaction of naphthalene with appropriate reagents to introduce the desired functional groups.

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions, often involving amines and dihaloalkanes.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the naphthalene, piperazine, and pyrazole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is unique due to its combination of a naphthalene ring, a piperazine ring, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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